1-Nonene, 1,1-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonene, 1,1-dibromo- is an organic compound with the molecular formula C9H16Br2. It is a derivative of 1-nonene, where two bromine atoms are attached to the first carbon atom of the nonene chain. This compound is part of the dibromoalkane family and is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Vorbereitungsmethoden
1-Nonene, 1,1-dibromo- can be synthesized through the bromination of 1-nonene. The reaction typically involves the addition of bromine (Br2) to 1-nonene in the presence of a solvent such as dichloromethane. The reaction proceeds under mild conditions and results in the formation of 1,1-dibromo-1-nonene . Industrial production methods often utilize similar bromination techniques, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-Nonene, 1,1-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions to form more complex organic molecules.
Common reagents used in these reactions include sodium hydroxide for substitution and potassium tert-butoxide for elimination. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Nonene, 1,1-dibromo- is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nonene, 1,1-dibromo- involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
1-Nonene, 1,1-dibromo- can be compared with other dibromoalkanes, such as 1,2-dibromoethane and 1,2-dibromopropane. While all these compounds contain bromine atoms, their reactivity and applications differ based on the position of the bromine atoms and the length of the carbon chain. 1-Nonene, 1,1-dibromo- is unique due to its specific structure, which allows for distinct reactivity and applications in various fields .
Similar compounds include:
- 1,2-Dibromoethane
- 1,2-Dibromopropane
- 1,1-Dibromoethane
Eigenschaften
CAS-Nummer |
39247-28-4 |
---|---|
Molekularformel |
C9H16Br2 |
Molekulargewicht |
284.03 g/mol |
IUPAC-Name |
1,1-dibromonon-1-ene |
InChI |
InChI=1S/C9H16Br2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
CXWWZHFLDMDZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.